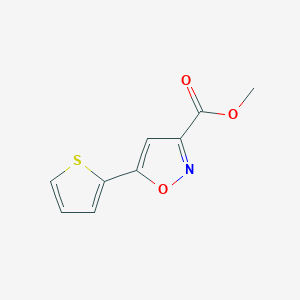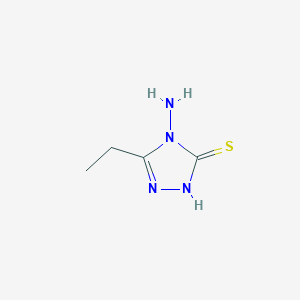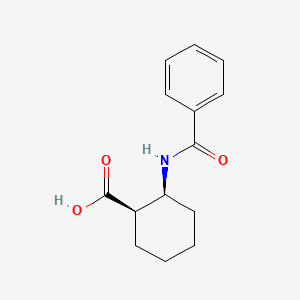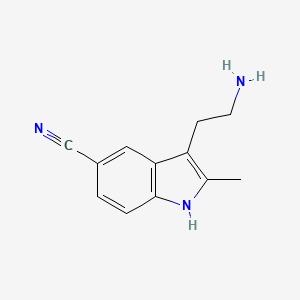
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a common motif in many organic compounds, including pharmaceuticals and psychoactive substances .
Synthesis Analysis
While specific synthesis methods for “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” are not available, indole derivatives are often synthesized through methods such as Fischer indole synthesis, or by functionalization of existing indole structures .Molecular Structure Analysis
The molecular structure of “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would likely consist of an indole backbone with additional functional groups attached at specific positions .Chemical Reactions Analysis
Indole and its derivatives are involved in a wide range of chemical reactions, largely due to the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would depend on the specific functional groups present in the molecule. For example, the presence of the aminoethyl group might confer basic properties, while the carbonitrile group could add polarity .Aplicaciones Científicas De Investigación
Neurotransmitter Research
The compound is structurally similar to tryptamine, which is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . Therefore, it could be used in research related to these neurotransmitters.
Antioxidant Activity Studies
Tryptamine and other indole derivatives are known for their antioxidant properties . They are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The compound could be used in research studying the antioxidant efficacy of indolic compounds in biological systems .
Radical Scavenging Research
Radical scavenging by indolic compounds is strongly modulated by their functional residues . The compound could be used in research studying the radical scavenging properties of indolic compounds .
Conformational and Stereoelectronic Investigation
The conformational space of tryptamine was scanned using molecular dynamics complemented with functional density calculations . The compound could be used in similar research, studying the conformational and stereoelectronic properties of indolic compounds .
Nanocellulose Aerogel Fabrication
The compound could potentially be used in the fabrication of nanocellulose aerogels . In one study, an amine-modified nanocellulose aerogel was fabricated by freeze-drying or supercritical CO2 drying of spherical nanocellulose hydrogels . The amine group was introduced via C–O–Si bonds between nanocellulose and an amine compound .
CO2 Capture Research
The amine-modified nanocellulose aerogels could potentially be applied to capture CO2 via covalent bonding . The compound could be used in similar research, studying the potential of amine-modified materials for CO2 capture .
Mecanismo De Acción
Target of Action
The compound “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . Therefore, it is likely that this compound interacts with the same or similar targets as these neurotransmitters, which play a key role in the daily behavioral and physiological states of humans .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the physiological state of the organism. Given its structural similarity to serotonin and melatonin, it may bind to their receptor sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by serotonin and melatonin, given their structural similarities . These pathways include the regulation of mood, cognition, reward, learning, memory, and numerous physiological processes .
Pharmacokinetics
Given its structural similarity to serotonin and melatonin, it may share similar adme properties . For instance, it may be metabolized by the same enzymes and transported by the same transporters .
Result of Action
The result of the compound’s action would likely involve changes in the physiological state of the organism, given its potential role as a neurotransmitter . This could include effects on mood, cognition, reward, learning, memory, and various physiological processes .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes could all influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPLYYWOXKDTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362533 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
CAS RN |
74885-64-6 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

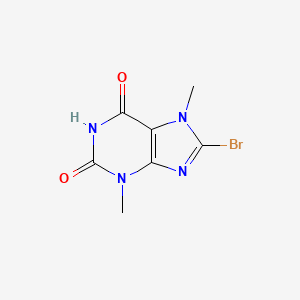
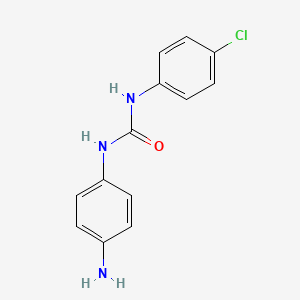
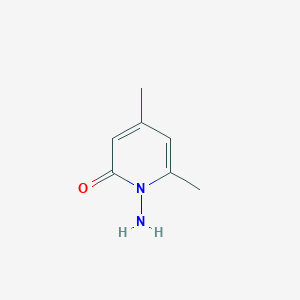

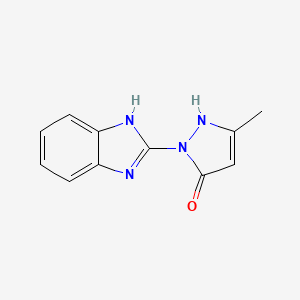
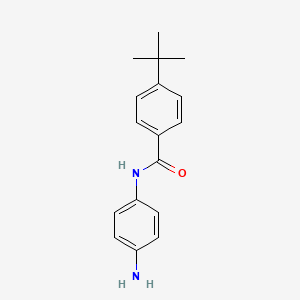

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)
